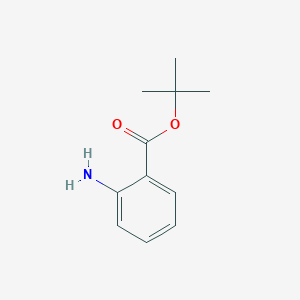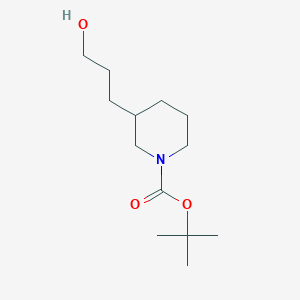
tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate
Overview
Description
Tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate (TBHP-1-C) is an organic compound that is widely used in the synthesis of pharmaceuticals, biochemicals, and other organic molecules. TBHP-1-C is a versatile compound, as it has a wide range of applications in the synthesis of various compounds. TBHP-1-C is a reactive compound and has been used in a number of synthesis methods, including the Mitsunobu reaction, the Michael reaction, and the Biginelli reaction. It is also used as a catalyst in various reactions.
Scientific Research Applications
Synthesis and Characterization
- Intermediate in Biologically Active Compounds : tert-Butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a related compound, is synthesized using tert-butyl-4-hydroxypiperdine-1-carboxylate as starting material. This compound is an important intermediate in many biologically active compounds, such as crizotinib (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
- Precursor for Substituted Piperidines : Synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate serves as a new scaffold for preparing substituted piperidines, highlighting its role as a versatile precursor (Harmsen, Sydnes, Törnroos, & Haug, 2011).
- Synthesis of Complex Molecules : The synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, key in making Vandetanib, involves multiple steps like acylation, sulfonation, and substitution (Wang, Wang, Tang, & Xu, 2015).
Molecular Structure and Pharmacological Potential
- X-ray Diffraction and Antibacterial Activity : tert-Butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate shows a specific molecular structure confirmed by X-ray diffraction, along with moderate antibacterial and anthelmintic activity (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Chemical Transformations
- Palladium-catalyzed β-Selective C(sp3)-H Arylation : Demonstrating chemical transformations, tert-Butyl 3-(3-methoxyphenyl)piperidine-1-carboxylate undergoes Palladium-catalyzed β-selective C(sp3)-H arylation, proving its utility in complex organic syntheses (Millet & Baudoin, 2015).
Synthesis of Other Derivatives
- Derivation of Enantiopure Compounds : The synthesis of tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates, related to tert-butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate, leads to enantiopure compounds useful in pharmaceutical research (Marin, Didierjean, Aubry, Casimir, Briand, & Guichard, 2004).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-8-4-6-11(10-14)7-5-9-15/h11,15H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQOZPGKFVICKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20611233 | |
| Record name | tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20611233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163210-22-8 | |
| Record name | tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20611233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

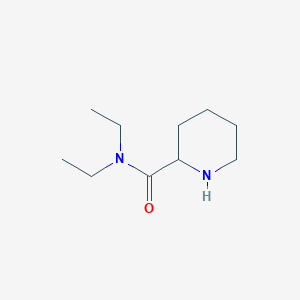

![Tert-butyl 2-(methylsulfonyl)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate](/img/structure/B153118.png)
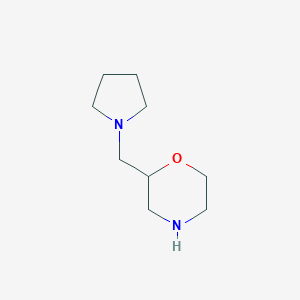
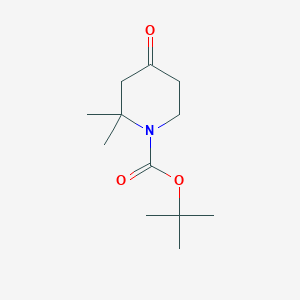
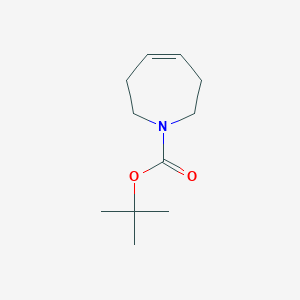

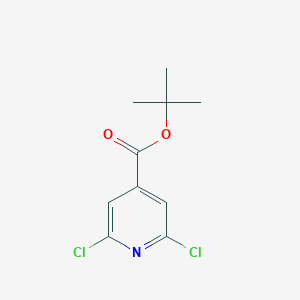
![tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B153135.png)



